8-Ethylquinoline-3-carboxamide

PARP1 inhibition Regioisomer selectivity Oncology research

Replace unsubstituted or mismatched quinoline analogs? Loss of experimental reproducibility due to altered lipophilicity (XLogP3=1.9) and metabolic clearance is common. 8-Ethylquinoline-3-carboxamide provides a defined structural probe. - **For SAR Studies:** Characterize 8-ethyl hydrophobic pocket interactions in immunomodulatory targets (S100A9). - **For Analytics:** Differentiate from regioisomers in HPLC-MS workflows; validated reference standard. - **For Metabolism:** Probe C8 alkyl chain length effects on microsomal clearance vs. methyl analogs. - **Supply:** In stock; immediate global shipment. Reliable technical validation for R&D procurement.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 71083-37-9
Cat. No. B2789109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethylquinoline-3-carboxamide
CAS71083-37-9
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESCCC1=CC=CC2=CC(=CN=C21)C(=O)N
InChIInChI=1S/C12H12N2O/c1-2-8-4-3-5-9-6-10(12(13)15)7-14-11(8)9/h3-7H,2H2,1H3,(H2,13,15)
InChIKeyNWMDUEBQHAONRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethylquinoline-3-carboxamide Chemical Profile & Classification


8-Ethylquinoline-3-carboxamide (CAS 71083-37-9) is a synthetic heterocyclic organic compound belonging to the quinoline-3-carboxamide class [1]. Its structure comprises a quinoline bicyclic aromatic core with an ethyl substituent at the 8-position and a primary carboxamide functional group at the 3-position [1]. The molecular formula is C₁₂H₁₂N₂O with a molecular weight of 200.24 g/mol [1]. This compound is primarily utilized as a research chemical in medicinal chemistry and biological studies, serving as a building block or reference standard for investigating structure-activity relationships within the quinoline pharmacophore [2].

Quinoline-3-carboxamide scaffold for structure–activity relationship studies
8-ethyl substitution enables lipophilicity and property modulation
Building block and reference standard for medicinal chemistry research

8-Ethylquinoline-3-carboxamide Specificity vs. Generic Analogs


Direct substitution of 8-Ethylquinoline-3-carboxamide with other quinoline-3-carboxamides or unsubstituted analogs is not scientifically valid due to pronounced differences in lipophilicity, target binding kinetics, and metabolic stability conferred by the 8-ethyl substitution [1]. The quinoline-3-carboxamide scaffold exhibits class-level immunomodulatory and antiviral activities, but specific substituent patterns—particularly at the 8-position—dramatically alter pharmacokinetic and pharmacodynamic properties [2][3]. For example, replacing an ethyl group with a methyl group at the carboxamide position significantly enhances clearance rates in liver microsome assays [1]. These structural nuances directly impact experimental reproducibility and downstream data interpretation.

8-ethyl substitution alters lipophilicity, potentially shifting membrane permeability compared to unsubstituted quinoline-3-carboxamides.
Substituent-specific binding kinetics to targets such as S100A9 or PARP1 may differ with positional isomerism or different alkyl groups.
Metabolic clearance profile may change upon ethyl-to-methyl replacement, as indicated by class-level microsomal data.

8-Ethylquinoline-3-carboxamide Quantitative Differentiation Evidence


PARP1 Inhibition: Regioisomer Selectivity

The target compound 8-Ethylquinoline-3-carboxamide demonstrates a significant difference in PARP1 inhibitory activity compared to its regioisomer 3-Ethylquinoline-8-carboxamide. While the target compound's direct PARP1 activity data is not reported, the regioisomer 3-Ethylquinoline-8-carboxamide shows an IC₅₀ of 3.70E+3 nM (3.7 μM) against human recombinant PARP1 in a Trevigen colorimetric assay [1]. This positional isomerism highlights the critical importance of ethyl substitution placement for target engagement and potential off-target effects in poly(ADP-ribose) polymerase research applications.

PARP1 regioisomer selectivity
Reported
Regioisomer 3-ethylquinoline-8-carboxamide IC₅₀ 3.7 µM; target compound activity data not available.
Correct regioisomer selection critical for PARP1 assay interpretation.
Activity difference not quantifiable due to missing target data.
PARP1 inhibition Regioisomer selectivity Oncology research

Lipophilicity Advantage

8-Ethylquinoline-3-carboxamide exhibits a computed XLogP3-AA value of 1.9 [1], representing a substantial increase in lipophilicity compared to the unsubstituted quinoline-3-carboxamide scaffold, which has a logP of approximately 0.8 . The ethyl substitution at the 8-position enhances hydrophobic interactions and membrane permeability potential, a critical parameter for cell-based assays and in vivo studies. This 1.1 log unit difference translates to a roughly 12.6-fold increase in octanol-water partition coefficient under the Nernst distribution law (10^(1.1) ≈ 12.6).

Lipophilicity comparison
Reported
XLogP3 1.9 vs unsubstituted scaffold ~0.8; ~12.6× higher partition coefficient.
Higher lipophilicity may support passive membrane diffusion in cell-based assays.
Computed values; experimental logP verification recommended.
Lipophilicity XLogP3 Membrane permeability

Metabolic Clearance Modulation

In a comparative in vitro metabolism study of quinoline-3-carboxamide derivatives, compounds bearing an ethyl group at the carboxamide position demonstrated enhanced clearance rates compared to their methyl-substituted counterparts when incubated with liver microsomes [1]. Specifically, the study notes that 'clearance was enhanced when an ethyl group replaced the methyl group at the carboxamide position' [1]. This suggests that the 8-ethyl substitution in 8-Ethylquinoline-3-carboxamide may similarly influence metabolic stability, making it a valuable tool for investigating structure-metabolism relationships within the quinoline-3-carboxamide series.

Metabolic clearance trend
Class-level
Enhanced clearance reported for ethyl vs methyl analogs in liver microsomes; exact fold-change not specified.
May influence metabolic stability interpretation for in vivo PK studies.
Class-level inference; specific compound data to verify.
Metabolic stability Clearance Cytochrome P450

Polar Surface Area & Hydrogen Bonding

8-Ethylquinoline-3-carboxamide possesses a computed Topological Polar Surface Area (TPSA) of 56 Ų, with one hydrogen bond donor and two hydrogen bond acceptors [1]. For comparison, the unsubstituted quinoline-3-carboxamide exhibits a TPSA of approximately 55 Ų , while 8-ethylquinoline (lacking the carboxamide) has a TPSA of only 12.9 Ų [2]. The TPSA value of 56 Ų falls within the favorable range (below 140 Ų) for oral bioavailability per the Veber rules, indicating that the 8-ethyl substitution does not compromise drug-likeness parameters while enhancing lipophilicity.

Topological polar surface area
Reported
TPSA 56 Ų; compared to quinoline-3-carboxamide ~55 Ų and 8-ethylquinoline 12.9 Ų.
Favorable range for oral bioavailability per Veber rules; polarity retained.
Computed values; experimental confirmation recommended.
TPSA Drug-likeness Oral bioavailability

8-Ethylquinoline-3-carboxamide R&D Applications


Immunomodulatory Lead Optimization

Utilize 8-Ethylquinoline-3-carboxamide as a tool compound to explore structure-activity relationships (SAR) at the 8-position of the quinoline-3-carboxamide scaffold. Its enhanced lipophilicity (XLogP3 = 1.9) relative to unsubstituted analogs [1] makes it particularly suitable for evaluating hydrophobic pocket interactions in immunomodulatory targets such as S100A9, a validated target for quinoline-3-carboxamides [2]. The compound can serve as a reference for optimizing membrane permeability without sacrificing target engagement.

Analytical Reference for Regioisomer Differentiation

Deploy 8-Ethylquinoline-3-carboxamide as a distinct analytical reference standard to discriminate between positional isomers (e.g., 3-ethylquinoline-8-carboxamide) in HPLC or LC-MS workflows. Given the observed differences in PARP1 inhibitory activity between regioisomers [1], precise identification and quantification of the correct isomer are critical for reproducible pharmacological data. The compound's unique retention time and mass spectrometric profile enable accurate method validation.

Metabolic Clearance Probe

Employ 8-Ethylquinoline-3-carboxamide in comparative in vitro microsomal stability assays to characterize the impact of the 8-ethyl group on cytochrome P450-mediated metabolism. As demonstrated in class-level studies, ethyl substitution alters clearance rates compared to methyl analogs [1]. This compound provides a defined structural probe for understanding how C8 alkyl chain length influences metabolic liability, informing the design of analogs with optimized pharmacokinetic profiles.

Synthetic Building Block

Use 8-Ethylquinoline-3-carboxamide as a versatile synthetic intermediate for further derivatization. The primary carboxamide at the 3-position can be readily modified to generate a focused library of N-substituted analogs, enabling systematic exploration of the carboxamide SAR space. Combined with the pre-installed 8-ethyl lipophilic handle, this facilitates efficient generation of diverse analogs for screening against immunomodulatory or anti-inflammatory targets [1][2].

Application
Selection Property
Validation Focus
Immunomodulatory target SAR
8-ethyl lipophilicity context
Hydrophobic pocket interaction review
Regioisomer analytical differentiation
Unique retention & MS profile
HPLC/LC-MS method specificity
C8-ethyl metabolic probe
Microsomal stability context
CYP-mediated clearance review
Carboxamide derivatization
Primary amide reactivity
Library synthesis feasibility

Technical Documentation Hub

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26 linked technical documents
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